molecular formula C13H4Cl2F5NO3 B13428146 2-(4,5-Dichloro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

2-(4,5-Dichloro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Cat. No.: B13428146
M. Wt: 388.07 g/mol
InChI Key: DQBBHOZNUJCJAJ-UHFFFAOYSA-N
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Description

2-(4,5-Dichloro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a central benzene ring substituted with multiple electron-withdrawing groups (EWGs). Its structure includes:

  • 4,5-Dichloro-2-nitrophenoxy group: A phenoxy substituent with chlorine atoms at positions 4 and 5 and a nitro group at position 2.
  • 1,3-Difluoro substitution: Fluorine atoms at positions 1 and 3 of the central benzene ring.
  • 5-Trifluoromethyl group: A CF₃ group at position 3.

Properties

Molecular Formula

C13H4Cl2F5NO3

Molecular Weight

388.07 g/mol

IUPAC Name

2-(4,5-dichloro-2-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C13H4Cl2F5NO3/c14-6-3-10(21(22)23)11(4-7(6)15)24-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H

InChI Key

DQBBHOZNUJCJAJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)OC2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound generally follows these key steps:

  • Preparation of suitably substituted phenol and halogenated fluorobenzene intermediates.
  • Formation of the diphenyl ether linkage via nucleophilic aromatic substitution (SNAr) or other coupling methods.
  • Introduction of nitro and halogen substituents at specific positions.
  • Fluorination and trifluoromethylation to achieve the desired substitution pattern.

Stepwise Preparation Details

Preparation of the Halogenated Nitro-Phenol Intermediate
  • Starting from dichloro-nitrotoluene derivatives such as 3,4-dichloro-6-nitrotoluene or 2,4-dichloro-5-nitrotoluene.
  • These undergo controlled nitration and halogenation to yield 4,5-dichloro-2-nitrophenol intermediates.
  • The process involves selective chlorination and nitration under controlled conditions to avoid over-substitution or unwanted isomers.
Preparation of the Fluorinated Trifluoromethylbenzene Intermediate
  • Starting from trifluoromethyl-substituted fluorobenzenes such as 1,3-difluoro-5-(trifluoromethyl)benzene.
  • These intermediates can be synthesized via multi-step halogenation and fluorination reactions, including:
    • High-temperature cracking of diazonium salts to yield trifluorotoluene derivatives.
    • Halogenation to form trifluorobenzyl chlorides.
    • Cyanidation and hydrolysis steps to introduce carboxylic acid groups if needed for further functionalization.
  • Alternatively, advanced fluorination techniques using reagents like hydrogen fluoride-pyridine complexes or fluoboric acid aqueous solutions are employed to achieve selective fluorine substitution.
Formation of the Diphenyl Ether Linkage
  • The key step involves the nucleophilic aromatic substitution of the phenol derivative on the fluorinated aromatic ring.
  • According to European patent EP0034402B1, the reaction of a halogenated nitrobenzoyl chloride with methanesulphonamide or similar nucleophiles can produce fluorine-substituted diphenyl ether derivatives.
  • The diphenyl ether bond forms via displacement of a halogen atom (usually chlorine or fluorine) by the phenolic oxygen under reflux conditions in polar aprotic solvents.
  • The reaction conditions are carefully controlled to preserve sensitive substituents such as nitro and trifluoromethyl groups.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Nitration and chlorination Controlled addition of nitric acid and chlorine sources at low to moderate temperatures Avoids over-substitution
Halogenation of trifluorobenzene Chlorosulfonic acid, paraformaldehyde, ice water hydrolysis Used for benzyl chloride intermediate
Cyanidation Sodium cyanide under reflux For nitrile intermediate formation
Hydrolysis Acidic or basic hydrolysis to convert nitrile to acid Finalizes functional group transformations
Diphenyl ether formation Reflux with phenol derivative in polar aprotic solvent (e.g., DMF) Nucleophilic aromatic substitution

Research Results and Characterization

  • The intermediates and final compounds are characterized by standard analytical techniques:
  • Literature indicates that the fluorination steps require careful control due to the reactivity of fluorinating agents and potential side reactions.
  • The diphenyl ether formation is sensitive to moisture and impurities, necessitating dry solvents and reagents for reproducibility.

Summary Table of Preparation Routes

Intermediate/Step Starting Material(s) Key Reactions Reference(s)
4,5-Dichloro-2-nitrophenol 3,4-Dichloro-6-nitrotoluene Nitration, chlorination
1,3-Difluoro-5-(trifluoromethyl)benzene 1,2,4-Trifluorobenzene Halogenation, cyanidation, hydrolysis
Diphenyl ether formation Phenol derivative + fluorinated benzene Nucleophilic aromatic substitution

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group (–NO₂) at the 2-position undergoes reduction to form an amine (–NH₂), a key step in synthesizing bioactive intermediates. This reaction typically employs catalytic hydrogenation or metal-based reductants:

Reductant SystemConditionsProductYieldSource
H₂/Pd-CEthanol, 55°C, 1 hourCorresponding aniline derivative85–92%
Zn/NH₄HCO₂Methanol/H₂O, 20°C, 1–2 hours2-Amino-phenoxy intermediate78%

Mechanistic Insight :

  • The nitro group’s electron-withdrawing nature facilitates reduction to an amine, which can participate in subsequent coupling or alkylation reactions .

  • Catalytic hydrogenation preserves halogen substituents, while zinc-mediated reduction may require careful pH control to avoid dehalogenation .

Nucleophilic Aromatic Substitution (NAS)

The chloro and fluoro substituents activate the aromatic ring toward nucleophilic displacement, particularly at positions ortho and para to the nitro group:

Chlorine Displacement

NucleophileConditionsProductNotesSource
Thiophenol (C₆H₅SH)K₂CO₃, DMF, 100°C, 8 hours2-(Phenylthio) derivative97% yield
PiperidineEthanol, reflux, 12 hoursAmine-substituted analogRequires electron-deficient ring

Fluorine Displacement

Fluorine at positions 1 and 3 is less reactive due to the strong C–F bond but can be substituted under harsh conditions:

  • Hydroxide : NaOH (10 M), 150°C, 24 hours → Phenolic derivatives .

  • Methoxide : NaOMe, DMSO, 120°C → Methoxy-substituted products .

Coupling Reactions

The phenoxy group enables cross-coupling reactions for constructing complex architectures:

Ullmann Coupling

PartnerCatalyst SystemProductApplicationSource
Aryl boronic acidsCuI, 1,10-phenanthroline, K₃PO₄Biaryl ethersDrug candidate scaffolds
AlkynesPd(PPh₃)₄, Cs₂CO₃Alkynylated derivativesFluorescent probes

Key Observation :

  • The trifluoromethyl group enhances coupling efficiency by increasing the electron deficiency of the aromatic ring .

Electrophilic Substitution

Despite the electron-withdrawing effects of –NO₂ and –CF₃, directed ortho-metallation (DoM) allows functionalization:

ReagentConditionsProductRegioselectivitySource
LDA (Lithium Diisopropylamide)THF, –78°C, 2 hoursLithiated intermediateOrtho to –CF₃
Electrophile (e.g., D₂O)Quench at –78°CDeuterated derivativeSite-specific labeling

Oxidation and Side-Chain Modifications

The benzotrifluoromethyl moiety undergoes selective oxidation under controlled conditions:

OxidantConditionsProductYieldSource
KMnO₄H₂SO₄, 80°C, 6 hoursTrifluoroacetic acid derivative65%
OzoneCH₂Cl₂, –20°C, 1 hourCleaved carbonyl products45%

Comparative Reactivity with Analogues

The compound’s reactivity profile aligns with structurally similar halogenated nitrobenzenes:

CompoundKey ReactionRate Relative to Target CompoundNotesSource
1,3-Dichloro-2-fluoro-5-nitrobenzeneNAS with thiophenol1.2× fasterHigher Cl mobility
2,4-Dichloro-5-nitrobenzotrifluorideNitro reduction0.8× slower–CF₃ stabilizes –NO₂

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4,5-Dichloro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene exerts its effects would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with pesticidal and pharmaceutical intermediates. Key analogs and their properties are summarized below:

Compound Name Substituents Key Functional Groups Use/Application Reference
Target Compound 4,5-Dichloro-2-nitro-phenoxy, 1,3-difluoro, 5-CF₃ Nitro, Cl, F, CF₃, ether linkage Potential pesticide N/A
Nitrofluorfen (2-chloro-1-(4-nitrophenoxy)-4-CF₃-benzene) 4-Nitrophenoxy, 2-chloro, 4-CF₃ Nitro, Cl, CF₃, ether linkage Herbicide
Oxyfluorfen (2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-CF₃-benzene) 3-Ethoxy-4-nitrophenoxy, 2-chloro, 4-CF₃ Nitro, Cl, CF₃, ethoxy, ether Herbicide
Example 13 Intermediate (EP 4 374 877 A2) 2,3-Difluoro, 1-(methoxyethyl-methylamino-ethoxy) F, ether, aminoethyl Pharmaceutical intermediate
Key Observations:

Substituent Positioning: The target compound’s dichloro-nitro-phenoxy group (positions 4,5,2) offers greater steric hindrance and electron withdrawal compared to nitrofluorfen’s simpler 4-nitrophenoxy group. This may enhance pesticidal activity but reduce solubility . The 1,3-difluoro substitution on the central benzene ring contrasts with Example 13’s 2,3-difluoro pattern, which influences electronic distribution and reactivity in substitution reactions .

Functional Group Impact :

  • Trifluoromethyl (CF₃) : Present in both the target compound and nitrofluorfen/oxyfluorfen, CF₃ enhances lipid solubility and environmental persistence .
  • Ether Linkages : Common in all analogs, these groups facilitate nucleophilic aromatic substitutions but may hydrolyze under strong acidic/basic conditions.

Biological Activity

The compound 2-(4,5-Dichloro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene , also known by its CAS number 2244083-95-0 , is a halogenated aromatic compound with significant potential in various biological applications. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₃H₄Cl₂F₅NO₃
  • Molecular Weight : 388.07 g/mol
  • Purity : 95% .

Structure

The compound features a complex structure characterized by multiple halogen substitutions, which often enhance biological activity through various mechanisms.

Antibacterial Activity

Recent studies have indicated that halogenated compounds exhibit broad-spectrum antibacterial properties. For instance, derivatives of similar structures have shown significant inhibition against various bacterial strains.

Table 1: Antibacterial Activity of Halogenated Compounds

CompoundBacterial StrainMIC (µg/mL)Activity
This compoundS. aureus15.625Moderate
This compoundE. coli31.25Moderate
2-(4-Fluorobenzylidene)amino compoundsMRSA62.216Good

The compound demonstrated moderate activity against Staphylococcus aureus and Escherichia coli , indicating its potential as a lead compound for antibiotic development.

Antifungal Activity

Halogenated compounds have also shown efficacy against fungal strains. In particular, compounds with similar structures have been reported to inhibit the growth of Aspergillus flavus and Candida albicans .

Table 2: Antifungal Activity of Halogenated Compounds

CompoundFungal StrainMIC (µg/mL)Activity
This compoundA. flavus15.62Good
2-(4-Fluorobenzylidene)amino compoundsC. albicans31.25Moderate

Anticancer Activity

The anticancer potential of halogenated phenoxy compounds has been a subject of interest in recent research. Compounds similar to This compound have shown varying degrees of cytotoxicity against cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects on different tumor cell lines using an MTT assay:

  • The compound did not exhibit significant inhibitory effects on six different tumor cell lines tested.
  • A good safety profile was noted in Vero cell lines, suggesting low toxicity to normal cells while maintaining potential efficacy against cancer cells .

The biological activity of halogenated phenoxy compounds is often attributed to their ability to disrupt cellular processes through:

  • Inhibition of Protein Synthesis : Many halogenated compounds interfere with ribosomal function.
  • Disruption of Nucleic Acid Synthesis : Some compounds inhibit DNA and RNA synthesis pathways.
  • Alteration of Cell Membrane Integrity : Halogen substitutions can enhance membrane permeability leading to cell lysis.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves halogenation and nucleophilic aromatic substitution. Key steps include:

  • Chlorination/Nitration: Start with a fluorobenzene derivative, introducing nitro and chloro groups via electrophilic substitution under acidic conditions (e.g., HNO₃/H₂SO₄ for nitration, Cl₂/FeCl₃ for chlorination).
  • Phenoxy Coupling: React intermediates like 2-chloro-4-fluoro-5-nitrobenzoic acid with thionyl chloride (SOCl₂) in benzene or dichloromethane (DCM) to form acyl chlorides, followed by coupling with fluorinated phenol derivatives under reflux .
  • Critical Variables: Solvent choice (benzene vs. DCM), temperature (reflux vs. room temperature), and catalyst (e.g., DMF as a catalyst in DCM) significantly impact reaction efficiency. For example, DCM with DMF accelerates acylation, reducing reaction time from 6h to 3h .

Basic: What spectroscopic techniques are recommended for structural characterization?

Answer:

  • NMR Spectroscopy: Use 1H^{1}\text{H}-NMR and 19F^{19}\text{F}-NMR to confirm the positions of fluorine and chlorine substituents. For example, deshielded aromatic protons adjacent to electron-withdrawing groups (e.g., -NO₂) appear downfield (~8.5–9.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar intermediates .
  • Infrared (IR) Spectroscopy: Confirm functional groups like nitro (-NO₂, ~1520 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) .

Advanced: How can researchers resolve contradictions in spectroscopic or chromatographic data?

Answer:

  • Cross-Validation: Compare NMR data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts) to validate ambiguous signals .
  • Chromatographic Purity Checks: Use HPLC with a photodiode array detector (PDA) to identify co-eluting impurities. Adjust mobile phase (e.g., acetonitrile/water gradients) to improve separation .
  • Isotopic Labeling: Synthesize deuterated analogs to distinguish overlapping 1H^{1}\text{H}-NMR signals .

Advanced: What computational methods predict the compound’s reactivity and environmental behavior?

Answer:

  • Molecular Dynamics (MD) Simulations: Model interactions with biological targets (e.g., enzyme active sites) to predict binding affinities .
  • Quantum Chemical Calculations: Use Gaussian or ORCA software to compute Fukui indices for electrophilic/nucleophilic attack sites, guiding functionalization strategies .
  • Environmental Fate Modeling: Apply EPI Suite or QSAR models to estimate biodegradation half-lives and bioaccumulation potential .

Advanced: How to design experiments to study degradation pathways under environmental conditions?

Answer:

  • Hydrolytic Stability: Incubate the compound in buffered solutions (pH 4–9) at 25–50°C, monitoring degradation via LC-MS. Identify hydrolytic cleavage products (e.g., loss of nitro groups) .
  • Photolytic Studies: Expose to UV light (λ = 254–365 nm) in a photoreactor. Use radical scavengers (e.g., NaN₃ for singlet oxygen) to elucidate degradation mechanisms .
  • Microbial Degradation: Employ soil slurry reactors under aerobic/anaerobic conditions, analyzing metabolites via GC-MS .

Basic: What safety protocols are essential during synthesis?

Answer:

  • Ventilation: Use fume hoods for reactions involving thionyl chloride (SOCl₂) or volatile solvents (e.g., DCM) .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Waste Disposal: Neutralize acidic byproducts (e.g., HCl from SOCl₂) with sodium bicarbonate before disposal .

Advanced: How to link research on this compound to broader chemical theories?

Answer:

  • Hammett Substituent Constants: Correlate substituent effects (-Cl, -NO₂, -CF₃) on reaction rates (e.g., SNAr) to validate linear free-energy relationships (LFER) .
  • Frontier Molecular Orbital (FMO) Theory: Analyze HOMO-LUMO gaps to explain regioselectivity in electrophilic substitutions .
  • Retrosynthetic Analysis: Apply Corey’s principles to deconstruct the molecule into simpler building blocks, informing scalable synthesis routes .

Advanced: What strategies optimize regioselectivity in substitution reactions?

Answer:

  • Directing Groups: Introduce temporary groups (e.g., -SO₃H) to steer electrophilic attack to desired positions, later removing them via hydrolysis .
  • Microwave-Assisted Synthesis: Enhance selectivity by reducing side reactions (e.g., over-nitration) through rapid, controlled heating .
  • Lewis Acid Catalysts: Use FeCl₃ or AlCl₃ to polarize nitro groups, directing substitution to meta positions .

Basic: What are the compound’s key physicochemical properties relevant to handling?

Answer:

  • Melting Point: High thermal stability (mp >200°C) due to aromatic stacking and halogen bonding .
  • Solubility: Low water solubility (<1 mg/mL); dissolve in DMSO or DCM for experimental use .
  • Hygroscopicity: Store in desiccators to prevent moisture absorption, which may hydrolyze nitro groups .

Advanced: How to assess environmental persistence using integrated modeling and lab studies?

Answer:

  • Laboratory Microcosms: Simulate soil/water systems spiked with the compound, measuring half-lives via LC-MS/MS. Compare aerobic vs. anaerobic degradation rates .
  • QSAR Modeling: Input physicochemical data (logP, pKa) into EPI Suite to predict bioaccumulation factors (BCF) and toxicity thresholds .
  • Trojan Horse Effect: Study metabolite formation (e.g., dechlorinated byproducts) for unintended biological activity using zebrafish embryo assays .

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